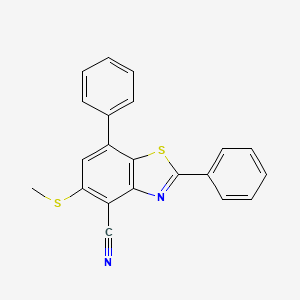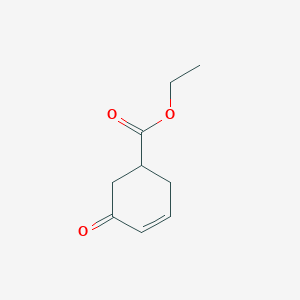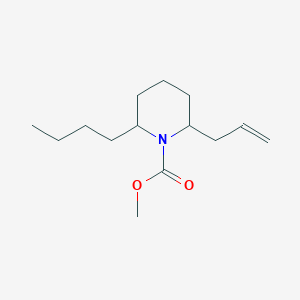![molecular formula C27H16BrF2NO B12615145 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole CAS No. 916144-60-0](/img/structure/B12615145.png)
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. This particular compound features a bromine atom, two fluorophenyl groups, and a dihydropyrano ring fused to a carbazole core, contributing to its unique chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the bromine and fluorophenyl groups through a series of substitution reactions. The dihydropyrano ring can be formed via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromine atom or the carbazole core, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated or hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, carbazole derivatives have shown potential in various applications, including as antiviral, anticancer, and antimicrobial agents. This compound’s specific structure may contribute to its activity in these areas, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Carbazole: A simpler carbazole derivative without the bromine and fluorophenyl groups.
3,6-Dibromo-9H-carbazole: A carbazole derivative with two bromine atoms.
3,6-Difluoro-9H-carbazole: A carbazole derivative with two fluorine atoms.
Uniqueness
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is unique due to its combination of bromine, fluorophenyl groups, and the dihydropyrano ring. This specific structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
916144-60-0 |
|---|---|
Formule moléculaire |
C27H16BrF2NO |
Poids moléculaire |
488.3 g/mol |
Nom IUPAC |
9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole |
InChI |
InChI=1S/C27H16BrF2NO/c28-18-5-10-21-22-11-12-25-23(26(22)31-24(21)15-18)13-14-27(32-25,16-1-6-19(29)7-2-16)17-3-8-20(30)9-4-17/h1-15,31H |
Clé InChI |
HINPRGRAMMKQKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C=CC3=C(O2)C=CC4=C3NC5=C4C=CC(=C5)Br)C6=CC=C(C=C6)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-[1-Amino-2-(methylamino)-2-oxoethylidene]-2-methylalanine](/img/structure/B12615067.png)
![2-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B12615072.png)

![N-[4-Chloro-3-(2-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12615079.png)
![1-(4-fluorophenyl)-5-(4-methylpiperazin-1-yl)pyrazolo[3,4-f]isoquinoline](/img/structure/B12615081.png)
![4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid](/img/structure/B12615085.png)


![4-(Chloromethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole](/img/structure/B12615120.png)
![6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12615125.png)
![N-[(Furan-2-yl)methyl]-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12615127.png)

![N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide](/img/structure/B12615132.png)
